9,13b-Dehydro Epinastine Hydrochloride

Pharmaceutical Reference Standards Analytical Chemistry Quality Control

This is 9,13b‑Dehydro Epinastine Hydrochloride—the precise EP Impurity A codified in the European Pharmacopoeia (UNII 96W0I3RM09). The hydrochloride salt is non‑substitutable: the freebase form (CAS 706753‑75‑5) will fail regulatory review. Use this certified standard for system suitability, forced‑degradation quantification under ICH Q1A(R2), and ANDA impurity profiling. Eliminate regulatory risk—order the only salt form that matches the monograph.

Molecular Formula C16H13N3.HCl
Molecular Weight 283.76
CAS No. 141342-70-3
Cat. No. B600789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,13b-Dehydro Epinastine Hydrochloride
CAS141342-70-3
Synonyms9H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine Hydrochloride
Molecular FormulaC16H13N3.HCl
Molecular Weight283.76
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=CN=C(N3C4=CC=CC=C41)N.Cl
InChIInChI=1S/C16H13N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,10H,9H2,(H2,17,18);1H
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





9,13b-Dehydro Epinastine Hydrochloride (CAS 141342-70-3): Pharmacopeial Identity, Molecular Specification, and Core Procurement Context


9,13b-Dehydro Epinastine Hydrochloride (CAS 141342-70-3), with the molecular formula C16H14ClN3 and a molecular weight of 283.76 g/mol, is formally designated as Epinastine Hydrochloride Impurity A (or EP Impurity A) by the European Pharmacopoeia (EP) and also recognized by the United States Pharmacopeia (USP) [1]. It is the hydrochloride salt of the dehydrogenated derivative of the antihistamine Epinastine, characterized by a 9,13b-double bond . This compound is not an active pharmaceutical ingredient (API) but rather a critical, chemically-defined reference standard used for the analytical quality control (QC), stability testing, and regulatory compliance of Epinastine Hydrochloride drug substances and finished products [2].

Why Generic 'Epinastine Impurity' Standards Cannot Replace 9,13b-Dehydro Epinastine Hydrochloride in Regulated Analytical Workflows


In regulated pharmaceutical quality control (QC) and Abbreviated New Drug Application (ANDA) submission environments, 'generic' impurity reference standards are non-substitutable. This is because 9,13b-Dehydro Epinastine Hydrochloride (CAS 141342-70-3) is not just an impurity; it is the specific, chemically-defined EP Impurity A [1]. Its identity, molecular weight (283.76), and specific chromatographic behavior are codified in pharmacopeial monographs. Using an alternative 'epinastine impurity' or even the freebase form (CAS 706753-75-5) introduces a high risk of analytical method failure during regulatory review. The target compound is the exact chemical entity—the hydrochloride salt—required for traceable quantification in stability-indicating HPLC and UPLC-MS/MS methods used to demonstrate control of the known degradation product in Epinastine Hydrochloride drug products [2].

Quantitative Differentiation of 9,13b-Dehydro Epinastine Hydrochloride vs. Epinastine API and Other Impurity Standards


Molecular Identity and Salt Form Differentiation from the Freebase Impurity Standard

The target compound (CAS 141342-70-3) is the hydrochloride salt, differentiating it from its freebase analog, Epinastine EP Impurity A (CAS 706753-75-5). This distinction is critical for accurate preparation of reference standard stock solutions and for ensuring consistent chromatographic retention and ionization efficiency in LC-MS methods [1]. Using the freebase could lead to quantitative errors in impurity assays. The target compound's molecular weight is 283.76 g/mol compared to 247.30 g/mol for the freebase, a difference of 36.46 g/mol corresponding to the HCl moiety .

Pharmaceutical Reference Standards Analytical Chemistry Quality Control

Calibrated Quantification in Human Plasma via Validated UPLC-MS/MS Method

A fully validated UPLC-MS/MS method was developed for the simultaneous measurement of Epinastine and 9,13b-dehydroepinastine in human plasma. The method demonstrated a linear calibration range from 0.1 to 50 ng/mL for the target analyte in human plasma, with a correlation coefficient (r²) >0.99 [1]. This method established, for the first time, the ability to track the metabolite kinetics of this specific compound in humans after oral administration of 20 mg Epinastine Hydrochloride tablets, providing a quantitative framework that generic impurity standards cannot offer without method revalidation [2].

Bioanalysis Pharmacokinetics UPLC-MS/MS

Identity as a Specific, Regulated Degradation Product vs. Generic 'Impurity'

9,13b-Dehydro Epinastine Hydrochloride is explicitly defined as a 'decomposition product' of Epinastine Hydrochloride [1]. This establishes a direct, causal relationship with the drug substance's stability profile. In contrast, a generic 'impurity' may be a synthesis byproduct with no relevance to drug product shelf-life. Quantitatively, this compound is a key marker in stress degradation studies, where Epinastine has been shown to exhibit degradation below 14% under various conditions, with the target compound being a primary species to monitor [2].

Pharmaceutical Stability Degradation Chemistry Regulatory Compliance

Pharmacopeial Traceability for Regulatory Submission vs. Commercial 'Analytical Standard'

9,13b-Dehydro Epinastine Hydrochloride (CAS 141342-70-3) is designated as 'EPINASTINE HYDROCHLORIDE IMPURITY A' and 'EPINASTINE IMPURITY A' in official pharmacopeias, with the Unique Ingredient Identifier (UNII) 96W0I3RM09 [1]. This formal, global identifier ensures a direct, traceable link to regulatory monographs. In comparison, a non-pharmacopeial 'analytical standard' or 'related compound' lacks this official nomenclature and UNII, requiring additional bridging studies and justification in ANDA or Drug Master File (DMF) submissions to regulatory agencies like the FDA or EMA .

Regulatory Affairs ANDA Submission Reference Standard Traceability

9,13b-Dehydro Epinastine Hydrochloride: Evidence-Based Procurement Scenarios for Analytical and Regulatory Excellence


Scenario 1: Developing and Validating a Stability-Indicating HPLC/UPLC Method for Epinastine HCl API

Analytical scientists can procure 9,13b-Dehydro Epinastine Hydrochloride to serve as the primary impurity reference standard for establishing system suitability, determining relative retention time (RRT), and quantifying the known degradation product in forced degradation studies. As the compound is explicitly identified as a 'decomposition product', it is the most relevant marker for assessing the stability profile of Epinastine drug substance, a requirement under ICH Q1A(R2) [1]. Using this exact pharmacopeial standard (EP Impurity A) ensures the developed method is robust and regulatory-ready [2].

Scenario 2: Supporting ANDA or DMF Submission for a Generic Epinastine Ophthalmic Solution

Generic pharmaceutical companies can source this compound to demonstrate control of EP Impurity A in their Epinastine Hydrochloride finished product. The compound's official UNII (96W0I3RM09) and designation as an EP Impurity provide a direct, traceable link to regulatory monographs [3]. This is essential for comparative dissolution and impurity profiling, a cornerstone of bioequivalence demonstration in an ANDA submission. The use of this specific standard minimizes the risk of regulatory queries related to impurity identification and quantitation, potentially accelerating time to market .

Scenario 3: Implementing a Validated UPLC-MS/MS Method for Clinical Pharmacokinetic Studies

Clinical research organizations (CROs) and bioanalytical labs can utilize 9,13b-Dehydro Epinastine Hydrochloride as a key analyte and internal standard precursor for quantifying the metabolite in human plasma. The compound's established performance in a validated method, which demonstrated a linear range of 0.1–50 ng/mL in human plasma with excellent linearity (r² > 0.99) [4], provides a strong starting point for method transfer and adaptation. Procuring this exact chemical form (HCl salt) is critical for ensuring consistent ionization and recovery in MS detection, as established by the primary literature [4].

Scenario 4: Quality Control Release and Stability Testing of Epinastine Hydrochloride API Batches

QC laboratories in pharmaceutical manufacturing can employ 9,13b-Dehydro Epinastine Hydrochloride as a certified reference standard for routine batch release and stability monitoring. Its identification as a primary degradation product mandates its quantitation against a known, pure standard [1]. This ensures that each API batch complies with ICH Q3A guidelines on impurity thresholds and that the drug product remains safe and effective throughout its labeled shelf-life. Using the correct salt form (HCl) is non-negotiable for accurate assay calculation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9,13b-Dehydro Epinastine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.